molecular formula C35H33N3O3 B389547 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389547
M. Wt: 543.7g/mol
InChI Key: LVJBGRNAJINNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodiazepine and carbazole moieties, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. The benzodiazepine moiety binds to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The carbazole group may contribute to the compound’s photophysical properties, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its combination of benzodiazepine and carbazole moieties, which endows it with unique chemical and biological properties. This dual functionality allows for a broader range of applications in both medicinal chemistry and material science .

Properties

Molecular Formula

C35H33N3O3

Molecular Weight

543.7g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H33N3O3/c1-4-38-29-12-8-5-9-24(29)25-17-22(13-15-30(25)38)35-34-28(36-26-10-6-7-11-27(26)37-35)18-23(19-31(34)39)21-14-16-32(40-2)33(20-21)41-3/h5-17,20,23,35-37H,4,18-19H2,1-3H3

InChI Key

LVJBGRNAJINNFQ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC(=C(C=C5)OC)OC)NC6=CC=CC=C6N3)C7=CC=CC=C71

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC(=C(C=C5)OC)OC)NC6=CC=CC=C6N3)C7=CC=CC=C71

Origin of Product

United States

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